

# An In-depth Technical Guide to 1-Chloro-3-ethoxypropane

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## Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropane

Cat. No.: B1362862

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This guide provides a comprehensive overview of **1-Chloro-3-ethoxypropane**, including its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Nomenclature

The compound with the chemical formula  $C_5H_{11}ClO$  is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.<sup>[1]</sup>

- IUPAC Name: **1-chloro-3-ethoxypropane**<sup>[1]</sup>
- Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
  - 3-Chloropropyl ethyl ether<sup>[2][3]</sup>
  - 3-Ethoxypropyl chloride<sup>[2][4]</sup>
  - Propane, 1-chloro-3-ethoxy-<sup>[1][3]</sup>
  - Ether, 3-chloropropyl ethyl<sup>[2]</sup>
  - 1-ethoxy-3-chloro-propane<sup>[4][5]</sup>

## Physicochemical Properties

The key physical and chemical properties of **1-Chloro-3-ethoxypropane** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C5H11ClO[1][2][3][6]
Molecular Weight	122.59 g/mol [1][6]
CAS Number	36865-38-0[1][2][3][6]
Density	0.951 - 1.0 g/cm <sup>3</sup> [3][6]
Boiling Point	125.9 °C at 760 mmHg[2][3][6]
Flash Point	41.4 °C[2][3][6]
Refractive Index	1.408[2][3][6]
Vapor Pressure	14.5 mmHg at 25°C[2][3]
Topological Polar Surface Area	9.2 Å <sup>2</sup> [6]

## Synthesis and Experimental Protocols

The primary and most well-documented method for the synthesis of **1-Chloro-3-ethoxypropane** is a variation of the Williamson ether synthesis.[7] This involves the reaction of a 1,3-dihalopropane with an ethoxide source.

Experimental Protocol: Synthesis from 1,3-Bromochloropropane and Sodium Ethoxide

This synthesis proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism.[7] The differential reactivity of the bromine and chlorine atoms in 1,3-bromochloropropane is key, with the bromide ion being a better leaving group, allowing for selective substitution by the ethoxide nucleophile.

Materials:

- 1,3-Bromochloropropane

- Anhydrous Sodium Ethoxide
- Inert Solvent (e.g., Benzene, Petroleum Ether, or Cyclohexane)[8]
- Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (BTMAC))[8]
- Water

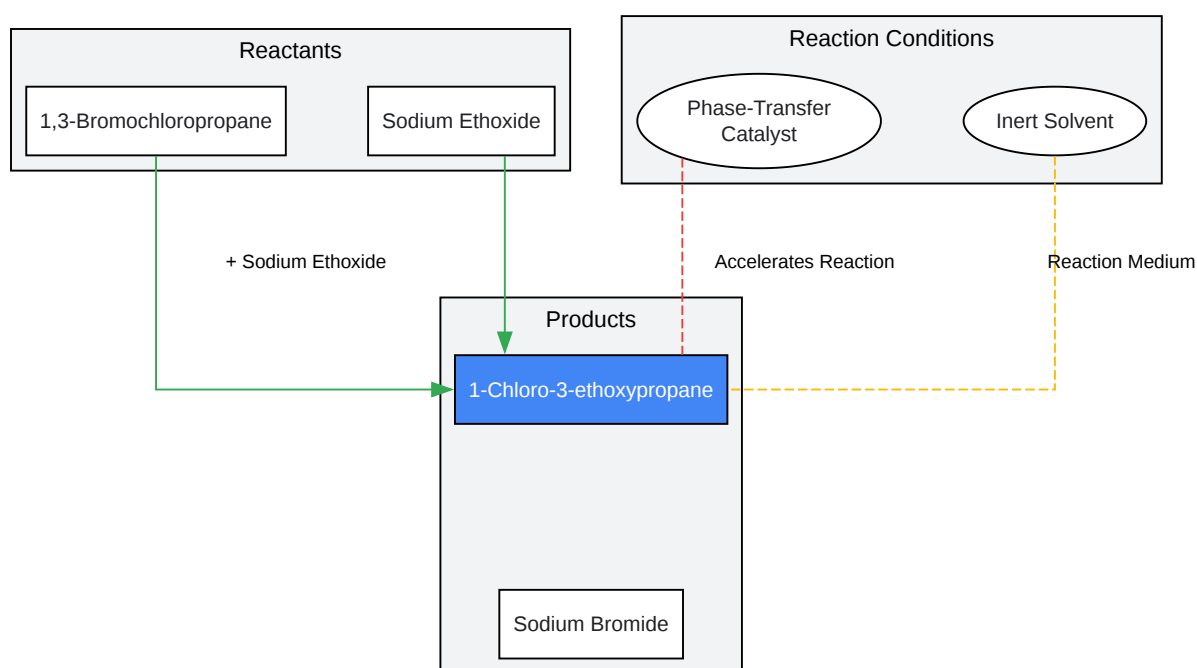
Procedure:

- In a reaction vessel, dissolve 1,3-bromochloropropane in an appropriate inert solvent (e.g., a volume ratio of 1:3 to 1:10 of reactant to solvent).[8]
- Add a catalytic amount of a phase-transfer catalyst (e.g., 0.01-0.1 times the weight of the 1,3-bromochloropropane).[8] The use of a phase-transfer catalyst is crucial for achieving a high conversion rate in a reasonable timeframe.[7][8]
- Prepare a dispersion of sodium ethoxide in the same inert solvent.
- Slowly add the sodium ethoxide dispersion dropwise to the solution of 1,3-bromochloropropane while maintaining the reaction temperature between 20-110 °C.[8] A molar ratio of 1,3-bromochloropropane to sodium ethoxide of approximately 1:0.9-1.2 is recommended for optimal mono-etherification.[8]
- After the addition is complete, maintain the reaction mixture at a temperature of 50-80 °C to ensure the reaction goes to completion.[8]
- Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.
- Wash the filter cake with the inert solvent and combine the organic layers.
- Wash the combined organic layers with water until the pH is between 5 and 7 to obtain the crude **1-Chloro-3-ethoxypropane**.[8]
- Dry the crude product, filter, and purify by rectification.

A similar synthesis for the methoxy analogue achieved a yield of 92.8%, suggesting a high efficiency for this ethoxy variant.[7]

## Chemical Reactivity and Pathways

**1-Chloro-3-ethoxypropane** is a primary alkyl halide, and as such, its reactivity is dominated by nucleophilic substitution reactions, primarily through an  $S_N2$  mechanism.[7] The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to synthesize a range of derivative compounds. This makes it a useful intermediate in the production of pharmaceuticals and pesticides.[5]



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Caption: Synthesis of **1-Chloro-3-ethoxypropane** via  $S_N2$  reaction.

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